An In-depth Technical Guide to Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
An In-depth Technical Guide to Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a functionalized heterocyclic compound built upon the thieno[3,2-b]pyrrole scaffold. This bicyclic system, consisting of fused thiophene and pyrrole rings, is of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 2-position of the thiophene ring provides a versatile handle for further chemical modifications, particularly through palladium-catalyzed cross-coupling reactions. The ethyl carboxylate group at the 5-position of the pyrrole ring offers another site for derivatization, such as amidation, to explore structure-activity relationships. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate, with a focus on its potential applications in drug discovery and development.
Chemical and Physical Properties
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a solid at room temperature and is sparingly soluble in water. It is primarily used as a building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 238749-50-3 | [1] |
| Molecular Formula | C₉H₈BrNO₂S | [1] |
| Molecular Weight | 274.13 g/mol | [2] |
| IUPAC Name | ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | [3] |
| Synonyms | 2-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester | [4] |
| Appearance | Solid | - |
| Purity | Typically ≥95% | [5] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. | [5] |
Synthesis
The synthesis of ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate can be achieved in a two-step process starting from the corresponding unbrominated thieno[3,2-b]pyrrole derivative.
Synthesis of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (Parent Compound)
A common route to the thieno[3,2-b]pyrrole core involves the construction of a substituted thiophene followed by the formation of the fused pyrrole ring. One established method is the Gewald reaction to form a 2-aminothiophene derivative, which can then be further cyclized.
Experimental Protocol: Synthesis of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
This is a representative protocol based on general methods for the synthesis of the thieno[3,2-b]pyrrole scaffold.
Materials:
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Appropriate starting materials for the Gewald reaction (e.g., a ketone or aldehyde, ethyl cyanoacetate, and elemental sulfur)
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Base catalyst (e.g., diethylamine or morpholine)
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Solvent (e.g., ethanol)
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Reagents for subsequent cyclization to form the pyrrole ring.
Procedure:
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Gewald Reaction: To a solution of the starting ketone/aldehyde and ethyl cyanoacetate in ethanol, add elemental sulfur and a catalytic amount of the base.
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Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and isolate the resulting 2-aminothiophene-3-carboxylate derivative by filtration or extraction.
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Pyrrole Ring Formation: The 2-aminothiophene intermediate is then subjected to a cyclization reaction to form the fused pyrrole ring. This can be achieved through various methods, including the Fiesselmann thiophene synthesis or other annulation strategies. The specific conditions will depend on the chosen synthetic route.
-
The final product, ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, is purified by recrystallization or column chromatography.
Bromination of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
The bromine atom is introduced at the 2-position of the thiophene ring via electrophilic substitution, typically using N-bromosuccinimide (NBS).
Experimental Protocol: Synthesis of Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
This is a representative protocol based on general methods for the bromination of thiophene derivatives.
Materials:
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Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
-
N-Bromosuccinimide (NBS)
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Solvent (e.g., chloroform, carbon tetrachloride, or acetic acid)
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
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Dissolve ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate in a suitable solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
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Add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise to the cooled solution, while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
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Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate.
Synthesis Workflow
Caption: General synthetic workflow for ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate.
Spectral Data
Reactivity and Applications in Drug Development
The key to the utility of ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate in drug development lies in its reactivity. The bromine atom at the 2-position serves as a versatile synthetic handle for introducing a wide range of substituents via cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is widely used in medicinal chemistry to synthesize complex molecules, including biaryl and heteroaryl structures. Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 2-position.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate with Phenylboronic Acid
This is a generalized protocol based on standard Suzuki-Miyaura coupling conditions for similar substrates.
Materials:
-
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
-
Phenylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Solvent system (e.g., dioxane/water, toluene/water, or DMF)
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried Schlenk flask, add ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (1 equivalent), phenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄), and the base (e.g., 2 equivalents K₂CO₃).
-
Evacuate and backfill the flask with an inert gas three times.
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Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
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Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired ethyl 2-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylate.
Suzuki-Miyaura Coupling Catalytic Cycle
References
- 1. Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 46193-76-4 Cas No. | Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | Apollo [store.apolloscientific.co.uk]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
